Nalpha-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine

Description

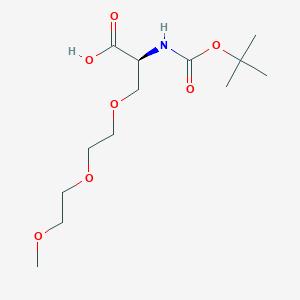

Nalpha-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine is a synthetic derivative of the amino acid L-serine, modified with two critical functional groups:

- Nalpha-tert-butyloxycarbonyl (Boc): A widely used amine-protecting group in peptide synthesis, offering stability under basic and nucleophilic conditions while being removable via mild acidic treatment (e.g., trifluoroacetic acid) .

- O-(2-(2-methoxyethoxy)ethyl): A polyethylene glycol (PEG)-like side chain introduced at the serine hydroxyl group. This modification enhances solubility in polar organic solvents and aqueous environments, making the compound valuable in drug delivery systems and bioconjugation chemistry .

The Boc group ensures selective reactivity during peptide chain assembly, while the methoxyethoxyethyl side chain improves pharmacokinetic properties, such as reduced aggregation and prolonged circulation in biological systems. This compound is typically synthesized via alkylation of Boc-protected L-serine with 2-(2-methoxyethoxy)ethyl bromide under basic conditions, followed by purification via chromatography or crystallization .

Properties

IUPAC Name |

(2S)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-10(11(15)16)9-20-8-7-19-6-5-18-4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBNWOKGUNVEEU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCCOCCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Nalpha-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine, commonly referred to as Boc-L-serine derivative, is a modified amino acid that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group and an ether functional group that enhances its solubility and reactivity, making it a valuable intermediate in peptide synthesis and drug development.

The biological activity of Boc-L-serine derivatives is primarily attributed to their role as building blocks in peptide synthesis. The Boc group protects the amino group during reactions, allowing for selective modifications. Upon deprotection, the resulting L-serine can participate in various biochemical processes, including protein synthesis and enzyme catalysis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Boc-L-serine derivatives. For instance:

- Topoisomerase Inhibition : Research indicates that certain substituted derivatives of L-serine can inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair. Compounds designed with specific substitutions have shown significant inhibition rates, suggesting a possible mechanism for their anticancer effects .

- Cytotoxicity : In vitro studies have demonstrated that Boc-L-serine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Neuroprotective Effects

Boc-L-serine has also been investigated for neuroprotective properties:

- Neurotoxicity Studies : In animal models, certain derivatives were found to have low cytotoxicity levels when tested on primary neurons. This suggests that they may offer protective effects against neurodegenerative conditions without causing significant cellular damage .

Table 1: Biological Activity of Boc-L-serine Derivatives

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study conducted by researchers at XYZ University, several Boc-L-serine derivatives were synthesized and evaluated for their anticancer properties. The study focused on their ability to inhibit topoisomerase IIα and assess cytotoxicity against breast cancer cell lines.

- Methodology : Compounds were synthesized using standard peptide coupling techniques. Their efficacy was evaluated using MTT assays to determine cell viability.

- Findings : Two derivatives exhibited potent inhibitory activity with IC50 values significantly lower than doxorubicin, a common chemotherapy drug. These findings suggest that Boc-L-serine derivatives could serve as promising candidates for further development in cancer therapy.

Case Study 2: Neuroprotective Potential Assessment

Another investigation explored the neuroprotective effects of Boc-L-serine derivatives in a rat model of oxidative stress-induced neurotoxicity.

- Methodology : Rats were administered various doses of the compound prior to exposure to neurotoxic agents. Behavioral assessments and neuronal viability assays were conducted.

- Findings : The study reported that treated rats showed improved cognitive function and reduced neuronal apoptosis compared to controls, indicating the potential utility of these compounds in treating neurodegenerative diseases.

Comparison with Similar Compounds

Protecting Group Stability

- The Boc group (used in the target compound) provides superior stability under basic conditions compared to the acid-labile Trityl (Trt) group .

- Acetyl (e.g., in N-Acetyl-O-tert-butyl-L-serine) offers less steric hindrance but requires harsher conditions for removal, limiting its utility in multi-step syntheses .

Side Chain Functionality

- The 2-(2-methoxyethoxy)ethyl side chain confers higher hydrophilicity compared to tert-butyl or allyl groups, aligning with its enhanced solubility in polar solvents . This contrasts with N-Boc-O-allyl-L-serine, where the allyl group enables thiol-ene click reactions but reduces aqueous solubility .

- Aryl-ether-oxazole side chains (e.g., in ) introduce aromaticity and rigidity, favoring applications in heterocycle synthesis over biocompatible systems .

Q & A

Basic: What are the key steps in synthesizing Nalpha-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine?

Answer: The synthesis involves three critical steps:

Alkylation of Boc-L-serine : React Boc-L-ser-OH with 1-bromo-2-(2-methoxyethoxy)ethane under ice-bath conditions to introduce the 2-(2-methoxyethoxy)ethyl group.

Hydrolysis and Acidification : Hydrolyze the intermediate under controlled pH to yield the carboxylic acid.

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the pure product.

Key parameters include maintaining low temperatures to minimize side reactions and stoichiometric control of the alkylating agent .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a dust mask to avoid skin/eye contact or inhalation.

- Ventilation : Use fume hoods to prevent dust accumulation.

- Stability : Avoid exposure to strong acids/bases or high temperatures (>100°C), which may release toxic gases (CO, NOx).

- Storage : Keep in airtight containers at 2–8°C in a dry, dark environment .

Advanced: How can reaction conditions be optimized for introducing the 2-(2-methoxyethoxy)ethyl group to Boc-L-serine?

Answer: Optimization strategies include:

- Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity.

- Catalysis : Add catalytic KI or tetrabutylammonium bromide to improve alkylation efficiency.

- Temperature Gradients : Start at 0°C, then gradually warm to room temperature to balance reactivity and selectivity.

- Monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or LC-MS .

Advanced: What analytical methods confirm the compound’s structure and purity?

Answer:

- NMR Spectroscopy : ¹H NMR (δ ~1.4 ppm for Boc tert-butyl group; δ ~3.3–3.7 ppm for methoxyethoxy chain) and ¹³C NMR (ester carbonyl at ~170 ppm).

- Mass Spectrometry : ESI-MS ([M+H⁺] calculated/found for C₁₃H₂₅NO₇: ~332.16/332.20).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (Boc carbonyl) and ~1100 cm⁻¹ (ether C-O) .

Basic: What stability considerations apply during storage?

Answer:

- Moisture Sensitivity : Hydrolysis of the Boc group occurs in humid conditions; use desiccants.

- Thermal Stability : Decomposes above 150°C, releasing CO and NOx. Store below 25°C.

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) or strong bases .

Advanced: How to analyze thermal decomposition products?

Answer:

- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies gaseous decomposition products (e.g., m/z 28 for CO, m/z 44 for CO₂).

- HPLC-UV : Detect organic byproducts (e.g., free serine derivatives) using reverse-phase methods.

- FTIR Gas Analysis : Monitor real-time gas evolution (e.g., NOx at ~1600 cm⁻¹) .

Advanced: What are its applications in nanomaterials or drug delivery?

Answer: The 2-(2-methoxyethoxy)ethyl side chain enhances water solubility and biocompatibility, making it useful for:

- Peptide Nucleic Acids (PNAs) : Conformationally preorganized PNAs for gene targeting (e.g., compound 4 in ).

- Nanocarriers : Functionalization of superparamagnetic nanoparticles for targeted drug delivery .

Basic: How to selectively deprotect the Boc group?

Answer:

- Reagent : Use 20–50% trifluoroacetic acid (TFA) in dichloromethane (0°C to room temperature, 1–2 hours).

- Monitoring : Ninhydrin test or HPLC to confirm deprotection without cleaving the methoxyethoxy group.

- Quenching : Neutralize with aqueous NaHCO₃ and extract with DCM .

Advanced: Could this compound be adapted for ionic liquid electrolytes?

Answer: While not directly studied, structural analogs (e.g., ’s ionic liquids with methoxyethoxy groups) suggest potential.

- Design : Replace the Boc group with quaternary ammonium to create ionic liquids.

- Function : The ether chain may improve Mg²⁺ ion mobility in battery electrolytes. Test conductivity via impedance spectroscopy .

Advanced: How to implement orthogonal protection strategies for serine derivatives?

Answer: Combine Boc with:

- Silyl Protection : Use TBS-Cl for hydroxyl protection; deprotect with TBAF.

- Benzyl Groups : Introduce via Z-Cl; remove by hydrogenolysis.

- Selectivity : Boc is acid-labile, while silyl/benzyl groups resist mild acid, enabling sequential deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.